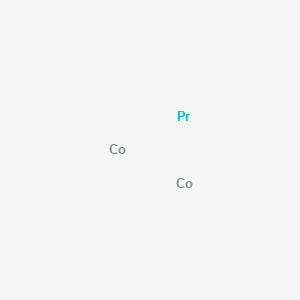

Cobalt--praseodymium (2/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cobalt-praseodymium (2/1) is an intermetallic compound composed of cobalt and praseodymium in a 2:1 ratio. This compound is part of the broader category of rare-earth intermetallics, which are known for their unique magnetic, electrical, and catalytic properties. The combination of cobalt and praseodymium results in a material that exhibits interesting physical and chemical characteristics, making it valuable for various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cobalt-praseodymium (2/1) can be synthesized using several methods, including solid-state reactions and co-precipitation techniques. In a typical solid-state reaction, cobalt and praseodymium powders are mixed in the desired stoichiometric ratio and subjected to high temperatures (around 800-1000°C) in an inert atmosphere to facilitate the formation of the intermetallic compound . The reaction is often monitored using techniques such as differential thermal analysis (DTA) and thermogravimetry (TG) to ensure complete formation of the desired phase .

Industrial Production Methods

On an industrial scale, the production of cobalt-praseodymium (2/1) may involve more advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The molten mixture is typically cast into molds and then subjected to annealing processes to achieve the desired microstructure and properties.

Analyse Chemischer Reaktionen

Types of Reactions

Cobalt-praseodymium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic configurations and reactivity of both cobalt and praseodymium.

Common Reagents and Conditions

Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides such as praseodymium oxide and cobalt oxide.

Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to revert the oxides back to the metallic state.

Substitution: Substitution reactions may involve the replacement of praseodymium or cobalt atoms with other metals, altering the properties of the compound.

Major Products Formed

The major products formed from these reactions include various oxides, such as praseodymium oxide (PrO2) and cobalt oxide (CoO), as well as mixed oxides and other intermetallic compounds depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Cobalt-praseodymium (2/1) has a wide range of applications in scientific research due to its unique properties:

Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical imaging techniques.

Wirkmechanismus

The mechanism by which cobalt-praseodymium (2/1) exerts its effects is largely dependent on its electronic structure and the interactions between cobalt and praseodymium atoms. The compound’s magnetic properties arise from the unpaired electrons in the d-orbitals of cobalt and the f-orbitals of praseodymium. These interactions result in strong magnetic coupling, which is exploited in various applications such as magnetic sensors and data storage devices .

Vergleich Mit ähnlichen Verbindungen

Cobalt-praseodymium (2/1) can be compared with other similar intermetallic compounds, such as:

Cobalt-neodymium (2/1): Similar in structure but with different magnetic and catalytic properties due to the presence of neodymium instead of praseodymium.

Cobalt-samarium (2/1): Known for its high magnetic strength and stability, often used in permanent magnets.

Cobalt-yttrium (2/1): Exhibits unique electronic properties and is used in various electronic and catalytic applications.

The uniqueness of cobalt-praseodymium (2/1) lies in its combination of magnetic, electrical, and catalytic properties, which are tailored by the specific interactions between cobalt and praseodymium atoms.

Eigenschaften

CAS-Nummer |

12017-40-2 |

|---|---|

Molekularformel |

Co2Pr |

Molekulargewicht |

258.77405 g/mol |

IUPAC-Name |

cobalt;praseodymium |

InChI |

InChI=1S/2Co.Pr |

InChI-Schlüssel |

JIXVWLTWRARFDA-UHFFFAOYSA-N |

Kanonische SMILES |

[Co].[Co].[Pr] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[2,3-d][1,2,3]triazine](/img/structure/B14739339.png)

![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)

![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)

![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)